molecular formula C13H20ClNO B1652100 (4-Benzyloxan-4-yl)methanamine hydrochloride CAS No. 1385696-55-8

(4-Benzyloxan-4-yl)methanamine hydrochloride

Cat. No.: B1652100
CAS No.: 1385696-55-8
M. Wt: 241.76
InChI Key: WLTSMMGQCXCHBY-UHFFFAOYSA-N
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Description

(4-Benzyloxan-4-yl)methanamine hydrochloride is an organic compound with the molecular formula C13H20ClNO. It is a derivative of methanamine, featuring a benzyloxan moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyloxan-4-yl)methanamine hydrochloride typically involves the reaction of 4-benzyloxan with methanamine under controlled conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Benzyloxan-4-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield simpler amines .

Scientific Research Applications

(4-Benzyloxan-4-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Benzyloxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzyloxan-4-yl)methanamine hydrochloride is unique due to its benzyloxan moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

IUPAC Name

(4-benzyloxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c14-11-13(6-8-15-9-7-13)10-12-4-2-1-3-5-12;/h1-5H,6-11,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTSMMGQCXCHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385696-55-8
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385696-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Benzyloxan-4-yl)methanamine hydrochloride
Reactant of Route 2
(4-Benzyloxan-4-yl)methanamine hydrochloride
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Reactant of Route 4
(4-Benzyloxan-4-yl)methanamine hydrochloride
Reactant of Route 5
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Reactant of Route 6
(4-Benzyloxan-4-yl)methanamine hydrochloride

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